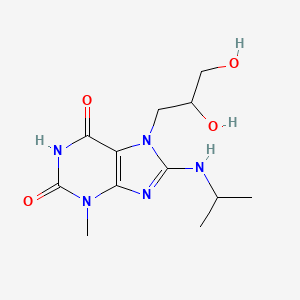

7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound belongs to the purine-2,6-dione class, characterized by a bicyclic purine core with substitutions at the 7- and 8-positions. The 7-position is modified with a 2,3-dihydroxypropyl group, enhancing hydrophilicity, while the 8-position features an isopropylamino substituent, which may influence receptor binding affinity. The 3-methyl group stabilizes the lactam tautomer of the purine ring.

Properties

IUPAC Name |

7-(2,3-dihydroxypropyl)-3-methyl-8-(propan-2-ylamino)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O4/c1-6(2)13-11-14-9-8(17(11)4-7(19)5-18)10(20)15-12(21)16(9)3/h6-7,18-19H,4-5H2,1-3H3,(H,13,14)(H,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQNHPUSNPUVTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC2=C(N1CC(CO)O)C(=O)NC(=O)N2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

7-(2,3-dihydroxypropyl)-8-(isopropylamino)-3-methyl-1H-purine-2,6(3H,7H)-dione is a purine derivative with significant biological activity. Its unique structure contributes to various pharmacological effects, making it a compound of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C12H19N5O4

- Molecular Weight : 297.315 g/mol

- IUPAC Name : 7-(2,3-dihydroxypropyl)-3-methyl-8-(propan-2-ylamino)purine-2,6-dione

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of hydroxyl and amino groups in its structure suggests potential interactions with nucleic acids and proteins.

1. Antioxidant Activity

Research indicates that the compound exhibits antioxidant properties, which can be beneficial in mitigating oxidative stress in cells. This activity is crucial for protecting cells from damage caused by free radicals.

2. Cytotoxicity

Studies have shown that this compound may possess cytotoxic effects against certain cancer cell lines. This suggests its potential as an anticancer agent.

3. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes that play a role in metabolic pathways. Enzyme inhibition can lead to altered cellular functions and may be leveraged for therapeutic applications.

Case Studies

- Study on Cytotoxicity : A study published in a peer-reviewed journal demonstrated that the compound showed significant cytotoxic effects against breast cancer cell lines (MCF-7) at concentrations above 10 µM over a 48-hour exposure period. The mechanism was linked to the induction of apoptosis through caspase activation.

- Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited a dose-dependent increase in antioxidant capacity, measured using DPPH radical scavenging activity. At a concentration of 50 µg/mL, it scavenged approximately 70% of DPPH radicals compared to control samples.

Data Tables

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Purine-2,6-dione Family

Key structural variations among purine-2,6-diones include substitutions at the 7-, 8-, and 3-positions, which modulate solubility, stability, and biological activity.

Key Observations :

- Hydrophilicity : The target compound’s 2,3-dihydroxypropyl group confers higher aqueous solubility compared to lipophilic analogs like the 3-phenylpropyl-substituted derivative in .

- Synthetic Yields: Compounds with simpler alkyl/amino substituents (e.g., M3 and M4) exhibit yields >85%, whereas complex substitutions (e.g., TC227) may require multi-step synthesis, reducing scalability .

- Biological Activity: The 8-isopropylamino group in the target compound lacks direct activity data, but structurally related TC227 () demonstrates potent enzyme inhibition, suggesting that 8-position modifications are critical for targeting parasitic enzymes .

Comparison with Pyrimidin-dione Derivatives ()

Pyrimidin-2,4-diones (e.g., compounds 7–9 in ) share a similar lactam core but lack the purine ring’s imidazole moiety. These derivatives exhibit:

- Substitution Patterns : Methoxymethyl groups at the 1- and 3-positions enhance metabolic stability but reduce polarity compared to the target compound’s dihydroxypropyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.